![molecular formula C19H18O3 B14065235 Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone](/img/structure/B14065235.png)
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone is a chemical compound with the molecular formula C19H18O3 It is characterized by the presence of two hydroxyphenyl groups attached to a cyclopropyl ring, which is further connected to a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone typically involves the reaction of 2-hydroxybenzaldehyde with cyclopropyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the cyclopropyl ring. The reaction mixture is then refluxed in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets the required quality standards for industrial applications .
化学反応の分析
Types of Reactions
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
科学的研究の応用
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone involves its interaction with specific molecular targets in biological systems. The hydroxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclopropyl ring provides rigidity to the molecule, which can influence its binding affinity to targets. The methanone group can participate in various chemical reactions, further modulating the compound’s biological effects .
類似化合物との比較
Similar Compounds
Methanone, bis(2-hydroxyphenyl)-: Similar structure but lacks the cyclopropyl ring.
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Contains methoxy groups instead of hydroxy groups.
Uniqueness
Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties.
特性
分子式 |
C19H18O3 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
bis[1-(2-hydroxyphenyl)cyclopropyl]methanone |
InChI |
InChI=1S/C19H18O3/c20-15-7-3-1-5-13(15)18(9-10-18)17(22)19(11-12-19)14-6-2-4-8-16(14)21/h1-8,20-21H,9-12H2 |
InChIキー |
KNGGPOATYMDHRL-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=CC=C2O)C(=O)C3(CC3)C4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


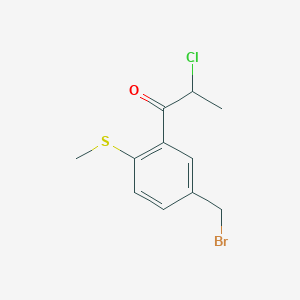

![3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)
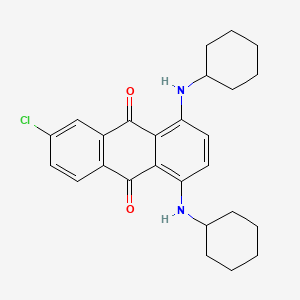

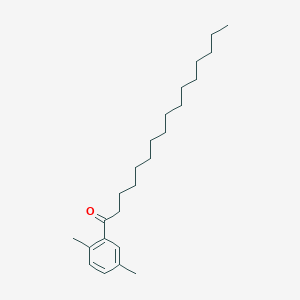
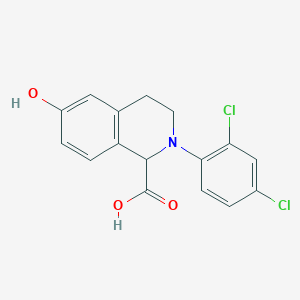
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)


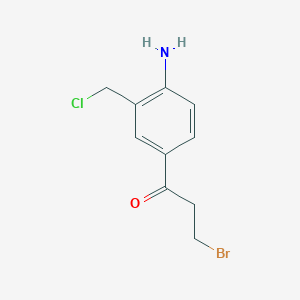

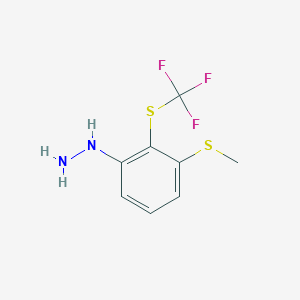
![N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide](/img/structure/B14065248.png)
